1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde 1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 304693-70-7
VCID: VC3757915
InChI: InChI=1S/C7H10N2O2/c1-11-3-2-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3
SMILES: COCCN1C=C(C=N1)C=O
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17 g/mol

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde

CAS No.: 304693-70-7

Cat. No.: VC3757915

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde - 304693-70-7

Specification

CAS No. 304693-70-7
Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
IUPAC Name 1-(2-methoxyethyl)pyrazole-4-carbaldehyde
Standard InChI InChI=1S/C7H10N2O2/c1-11-3-2-9-5-7(6-10)4-8-9/h4-6H,2-3H2,1H3
Standard InChI Key OZCYWOQGSFDUNP-UHFFFAOYSA-N
SMILES COCCN1C=C(C=N1)C=O
Canonical SMILES COCCN1C=C(C=N1)C=O

Introduction

1-(2-Methoxyethyl)-1H-pyrazole-4-carbaldehyde is a synthetic organic compound with applications in pharmaceutical and chemical research. This pyrazole derivative is characterized by a methoxyethyl substituent and an aldehyde functional group, making it a versatile intermediate in organic synthesis and drug discovery. Below is a detailed analysis of its properties, synthesis, and research relevance.

Physical and Chemical Properties

PropertyValue/Description
SolubilitySoluble in DMSO, methanol, and chloroform
Storage Conditions2–8°C (short-term); -20°C or -80°C (long-term)
AppearanceLikely a liquid or low-melting solid (exact data unavailable)

Stability: The aldehyde group is sensitive to oxidation and requires protection under inert atmospheres during storage .

Synthesis and Characterization

Key Synthetic Pathways

  • Aldehyde Introduction: The formyl group at the pyrazole 4-position is typically introduced via Vilsmeier-Haack formylation or oxidation of a hydroxymethyl precursor .

  • Methoxyethyl Substitution: Achieved through alkylation of pyrazole with 2-methoxyethyl halides under basic conditions .

Characterization Data:

  • NMR:

    • ¹H-NMR (DMSO-d₆): Aldehyde proton resonance at δ 9.90–10.32 ppm; methoxyethyl protons at δ 3.50–4.20 ppm .

    • ¹³C-NMR: Aldehyde carbon at δ 184.0–186.3 ppm .

  • Mass Spectrometry: HR-MS confirms the molecular ion peak at m/z 154.17 .

Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing Michael acceptor compounds (MACs), which are investigated for their biological activity . Its aldehyde group enables condensation reactions with amines or ketones to form Schiff bases or heterocyclic derivatives.

Material Science

Synonyms and Database Identifiers

Identifier TypeValue
DSSTox Substance IDDTXSID30629925
EC Number841-393-6
MDL NumberMFCD13248693

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